Keap1-Nrf2-IN-1 (TFA)
Description
Overview of Cellular Oxidative Stress and Endogenous Defense Mechanisms
Cellular oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these harmful molecules through its antioxidant defenses. nih.govmdpi.com ROS, which include free radicals like the superoxide (B77818) anion (O₂⁻) and hydroxyl radical (•OH), as well as non-radical species like hydrogen peroxide (H₂O₂), are natural byproducts of normal cellular metabolism. nih.gov However, their overproduction, driven by either internal metabolic processes or external factors like pollutants and radiation, can lead to significant damage to vital cellular components, including DNA, proteins, and lipids. nih.govmdpi.com
To counteract this, cells have evolved a sophisticated network of endogenous defense mechanisms. centralasianstudies.org This network includes enzymatic antioxidants such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), which directly neutralize ROS. mdpi.com It also comprises non-enzymatic antioxidants and a complex system of genes that encode for detoxification enzymes and proteins that repair cellular damage. centralasianstudies.orgnih.gov The Keap1-Nrf2 pathway is a master regulator of this antioxidant response, coordinating the expression of numerous protective genes. bohrium.comnih.gov
Molecular Architecture and Components of the Keap1-Nrf2 Axis
The functionality of the Keap1-Nrf2 pathway is dictated by the intricate interplay of its core protein components. The precise molecular structure of these proteins enables a highly regulated system of stress sensing and response activation.
Structure and Function of Nuclear factor erythroid 2-related factor 2 (Nrf2)
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the antioxidant response. mdpi.comwikipedia.org It belongs to the Cap 'n' Collar (CNC) basic leucine (B10760876) zipper (bZip) family of proteins. wikipedia.orgnih.gov The structure of Nrf2 is characterized by seven highly conserved regions known as Nrf2-ECH homology (Neh) domains, each with distinct functions. wikipedia.orgfrontiersin.org
| Nrf2 Domain | Function |
| Neh1 | Contains the CNC-bZIP motif, which is essential for DNA binding and forming heterodimers with small Maf (sMaf) proteins. nih.gov |
| Neh2 | Located at the N-terminus, this domain contains DLG and ETGE motifs that are crucial for its interaction with its primary negative regulator, Keap1. frontiersin.org |
| Neh3 | A C-terminal domain that interacts with coactivators to facilitate the transactivation of Nrf2 target genes. mdpi.com |
| Neh4 and Neh5 | These are transactivation domains that bind to other transcriptional coactivators, enhancing the expression of target genes. nih.gov |
| Neh6 | This domain is involved in a Keap1-independent degradation pathway, providing an additional layer of regulation. researchgate.netnih.gov |
| Neh7 | This region interacts with the retinoid X receptor alpha (RXRα), which can inhibit Nrf2's transcriptional activity. frontiersin.orgresearchgate.net |
Under normal conditions, Nrf2 is held in the cytoplasm and targeted for degradation. However, upon exposure to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes. mdpi.comresearchgate.net
Structure and Function of Kelch-like ECH-associated protein 1 (Keap1)
Kelch-like ECH-associated protein 1 (Keap1) is the primary sensor of oxidative and electrophilic stress and a key negative regulator of Nrf2. bohrium.comfrontiersin.org It is a 69 kDa protein that anchors Nrf2 in the cytoplasm under basal conditions. frontiersin.org The structure of Keap1 is comprised of several distinct domains that are critical for its function. frontiersin.orgwikipedia.org
| Keap1 Domain | Function |
| N-terminal Region (NTR) | The function of this region is still under investigation. researchgate.net |
| BTB (Broad complex, Tramtrack, and Bric-a-brac) Domain | This domain is responsible for the homodimerization of Keap1 and its interaction with the Cullin 3 (Cul3) protein. researchgate.netwikipedia.org |
| Intervening Region (IVR) | This region contains several reactive cysteine residues that act as sensors for oxidative and electrophilic stress. wikipedia.org |
| Kelch/DGR (Double Glycine Repeat) Domain | This domain, which forms a six-bladed β-propeller structure, is responsible for binding to the Neh2 domain of Nrf2. frontiersin.orgembopress.org |
| C-terminal Region (CTR) | This region also contributes to the interaction with Nrf2. researchgate.netresearchgate.net |
Keap1 functions as a substrate adaptor protein, linking Nrf2 to a ubiquitin ligase complex, thereby facilitating its degradation. mdpi.comnih.gov
Role of the Cullin 3 (Cul3)-RING box protein 1 (Rbx1) E3 Ubiquitin Ligase Complex
The Cullin 3 (Cul3)-RING box protein 1 (Rbx1) complex is a crucial component of the E3 ubiquitin ligase machinery that targets Nrf2 for degradation. nih.govnih.gov In this complex, Cul3 acts as a scaffold protein, bringing together the substrate adaptor protein (Keap1) and the E2 ubiquitin-conjugating enzyme, which is recruited by Rbx1. nih.govnih.gov
Keap1, through its BTB domain, binds to Cul3. researchgate.net This interaction is essential for the proper assembly of the E3 ligase complex. nih.gov Rbx1, a RING-finger protein, is a core component of many Cullin-RING ligases and is responsible for transferring ubiquitin from the E2 enzyme to the substrate (Nrf2). nih.govresearchgate.net The coordinated action of Keap1, Cul3, and Rbx1 ensures the efficient ubiquitination of Nrf2. unc.edu
Mechanisms of Nrf2 Regulation by Keap1 Under Basal Conditions
Under normal, unstressed physiological conditions, the Keap1-Nrf2 pathway is tightly regulated to maintain low basal levels of Nrf2 activity. nih.govmdpi.com This is primarily achieved through a continuous cycle of Nrf2 ubiquitination and subsequent degradation by the proteasome, a process orchestrated by Keap1.
Keap1-Mediated Nrf2 Polyubiquitination and Proteasomal Degradation
In its role as a negative regulator, Keap1 binds directly to Nrf2 in the cytoplasm. researchgate.net This interaction is facilitated by the binding of the Kelch domain of a Keap1 homodimer to the DLG and ETGE motifs within the Neh2 domain of Nrf2. mdpi.comresearchgate.net This "two-site substrate recognition" or "hinge and latch" model ensures a high-affinity interaction that positions Nrf2 for ubiquitination. mdpi.comresearchgate.net
Once bound, Keap1 acts as an adaptor for the Cul3-Rbx1 E3 ubiquitin ligase complex. mdpi.comnih.gov This complex attaches multiple ubiquitin molecules to specific lysine (B10760008) residues within the Neh2 domain of Nrf2, a process known as polyubiquitination. nih.govnih.gov This polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome, a large protein complex that degrades ubiquitinated proteins. nih.govnih.gov The constant Keap1-mediated ubiquitination and proteasomal degradation of Nrf2 ensures that its half-life is very short under basal conditions, preventing the unnecessary activation of its target genes. nih.govnih.gov A small amount of Nrf2 does escape this degradation and translocates to the nucleus to maintain a basal level of cytoprotective gene expression, which is essential for cellular homeostasis. nih.govfrontiersin.org
Two-Site Substrate Recognition Model: DLG and ETGE Motifs of Nrf2
The interaction between Keap1 and Nrf2 is governed by a sophisticated "two-site substrate recognition" or "hinge and latch" model. mdpi.comnih.gov This model centers on the Neh2 domain of Nrf2, which contains two distinct binding motifs for Keap1: a high-affinity "ETGE" motif and a low-affinity "DLG" motif. nih.govmdpi.com Under basal conditions, a Keap1 homodimer binds to a single Nrf2 molecule. mdpi.com One Keap1 molecule engages the high-affinity ETGE motif (the "hinge"), while the other binds to the low-affinity DLG motif (the "latch"). mdpi.comresearchgate.net This dual interaction locks Nrf2 in a specific orientation that facilitates its ubiquitination by the Cul3-based E3 ligase complex, leading to its subsequent degradation by the proteasome. mdpi.comnih.gov The ETGE motif's binding affinity is significantly higher—by about two orders of magnitude—than that of the DLG motif, ensuring a stable initial interaction. mdpi.comnih.gov
| Feature | Description | Reference(s) |
| Binding Model | Two-site substrate recognition ("hinge and latch") | mdpi.comnih.gov |
| Nrf2 Domain | Neh2 | nih.gov |
| High-Affinity Motif | ETGE (the "hinge") | nih.govmdpi.com |
| Low-Affinity Motif | DLG (the "latch") | nih.govmdpi.com |
| Outcome of Binding | Ubiquitination and proteasomal degradation of Nrf2 | mdpi.com |
Mechanisms of Nrf2 Activation under Stress Conditions
The activation of Nrf2 is a critical cellular response to stress, primarily triggered by the modification of Keap1. mdpi.com
Electrophile and Oxidant Modification of Keap1 Cysteine Residues
Keap1 is a cysteine-rich protein, with 27 cysteine residues in humans, many of which can be modified by oxidants and electrophiles. frontiersin.orgnih.gov These cysteine residues act as sensors for cellular stress. nih.gov When cells are exposed to stressors like reactive oxygen species (ROS) or electrophilic compounds, these reactive molecules covalently modify specific cysteine residues on Keap1. nih.govmdpi.com Several key cysteine residues, including C151, C273, and C288, have been identified as being particularly important for this sensory function. nih.govpnas.org Different classes of inducers may preferentially target different cysteine residues, suggesting a sophisticated mechanism for sensing a wide range of chemical signals. mdpi.com For instance, some inducers favor Cys151, while others prefer Cys288 or require a combination of cysteines to elicit a response. mdpi.com
Conformational Changes in Keap1 Leading to Nrf2 Stabilization
The modification of these critical cysteine residues induces a conformational change in the Keap1 protein. frontiersin.orgpnas.org According to the "hinge and latch" model, this structural alteration disrupts the interaction at the low-affinity DLG motif, effectively unlatching Nrf2. frontiersin.org While the high-affinity ETGE hinge remains bound, the release of the latch is sufficient to misalign Nrf2 for ubiquitination. frontiersin.org This prevents the polyubiquitination of Nrf2, thereby blocking its degradation. mdpi.comresearchgate.net As a result, newly synthesized Nrf2 is no longer targeted for destruction and can accumulate within the cell. mdpi.com This stabilized Nrf2 is then free to translocate to the nucleus. nih.govmdpi.com
Transcriptional Activation by Nrf2: Binding to Antioxidant Response Elements (AREs)
Once stabilized and accumulated in the nucleus, Nrf2 carries out its function as a transcription factor. mdpi.comresearchgate.net To activate gene expression, Nrf2 must form a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins. mdpi.comcapes.gov.br This Nrf2-sMaf heterodimer then binds to specific DNA sequences known as Antioxidant Response Elements (AREs), which are located in the promoter regions of Nrf2 target genes. nih.govresearchgate.net The core sequence of the ARE is 5′-TGACnnnGC-3′. mdpi.commdpi.com The binding of the Nrf2-sMaf complex to the ARE initiates the transcription of a wide array of cytoprotective genes. researchgate.netnih.gov These genes encode for antioxidant proteins, detoxification enzymes, and other proteins that help to restore cellular redox homeostasis and protect the cell from damage. nih.gov
| Step | Description | Key Molecules/Elements | Reference(s) |
| Nuclear Translocation | Stabilized Nrf2 moves into the nucleus. | Nrf2 | nih.govmdpi.com |
| Heterodimerization | Nrf2 forms a complex with a small Maf protein. | Nrf2, sMaf | mdpi.comcapes.gov.br |
| DNA Binding | The Nrf2-sMaf heterodimer binds to AREs. | ARE (5′-TGACnnnGC-3′) | nih.govresearchgate.netmdpi.com |
| Gene Transcription | Initiates the expression of cytoprotective genes. | Antioxidant proteins, detoxification enzymes | nih.gov |
Physiological and Pathophysiological Significance of Keap1-Nrf2 Signaling
The Keap1-Nrf2 pathway is a double-edged sword, with its activity being crucial for both health and disease. frontiersin.orgnih.gov
Physiological Roles: Under normal physiological conditions, the Keap1-Nrf2 system is essential for maintaining redox balance and protecting against various stressors. bohrium.comnih.gov It plays a key role in the detoxification of xenobiotics and the removal of reactive oxygen species, thereby preventing cellular damage that could lead to mutations and cancer initiation. frontiersin.orgnih.gov The pathway is also involved in regulating inflammation, metabolism, and maintaining the function of various organs. mdpi.comnih.govmdpi.com For instance, Nrf2 activation has been shown to be protective in conditions like neurodegenerative diseases, cardiovascular disorders, and diabetes by mitigating oxidative stress. nih.gov
Pathophysiological Roles: While beneficial in normal cells, the constitutive activation of the Nrf2 pathway is frequently observed in various cancers, including lung, liver, and thyroid cancers. frontiersin.orgresearchgate.net This aberrant activation can be due to mutations in either Keap1 or Nrf2 that disrupt their interaction, leading to the constant stabilization of Nrf2. frontiersin.orgnih.gov In cancer cells, high levels of Nrf2 provide a growth advantage by enhancing cell proliferation and protecting malignant cells from the oxidative stress they often generate. nih.govnih.gov Furthermore, the upregulation of Nrf2-dependent detoxification and antioxidant genes can confer resistance to chemotherapy and radiotherapy, leading to poor patient outcomes. nih.govnih.gov This dual role makes the Keap1-Nrf2 pathway a significant target for therapeutic intervention, with inhibitors like Keap1-Nrf2-IN-1 (TFA) being developed to block the protein-protein interaction and potentially treat diseases associated with oxidative stress. targetmol.commedchemexpress.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H25F3N2O9S |
|---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
(2S)-1-[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H24N2O7S.C2HF3O2/c1-33-16-8-10-17(11-9-16)34(31,32)26(15-23(27)28)21-13-12-20(18-5-2-3-6-19(18)21)25-14-4-7-22(25)24(29)30;3-2(4,5)1(6)7/h2-3,5-6,8-13,22H,4,7,14-15H2,1H3,(H,27,28)(H,29,30);(H,6,7)/t22-;/m0./s1 |
InChI Key |
CARRGBULZRUUHS-FTBISJDPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCC[C@H]4C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCCC4C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Keap1 Nrf2 Protein Protein Interaction Ppi Inhibitors: a Targeted Approach to Nrf2 Activation
Historical Context of Nrf2 Activators: From Electrophilic Compounds to PPI Inhibitors
The initial approach to activating the Nrf2 pathway involved the use of electrophilic compounds. These molecules, such as sulforaphane (B1684495) and bardoxolone (B1667749) methyl, react with specific cysteine residues on Keap1. nih.govnih.gov This covalent modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation and thereby increasing Nrf2 levels. pnas.orgresearchgate.net
While effective in activating Nrf2, the electrophilic nature of these early activators raised concerns about their lack of specificity. nih.gov This is because their reactivity is not limited to Keap1, and they can potentially modify other cellular proteins, leading to off-target effects. springermedizin.de These concerns prompted the development of a more targeted approach: the design of Keap1-Nrf2 protein-protein interaction (PPI) inhibitors. nih.gov Unlike their electrophilic predecessors, PPI inhibitors are designed to directly and non-covalently block the specific site where Nrf2 binds to Keap1, offering a more precise method of Nrf2 activation. acs.org
Distinct Advantages of Keap1-Nrf2 PPI Inhibitors Compared to Electrophilic Nrf2 Activators
The shift towards Keap1-Nrf2 PPI inhibitors is driven by several key advantages over the earlier electrophilic compounds. These benefits stem from their different mechanism of action, which allows for a more controlled and targeted modulation of the Nrf2 pathway.
Keap1-Nrf2 PPI inhibitors are designed to fit into a specific binding pocket on the Keap1 protein, mimicking the natural interaction of Nrf2. researchgate.net This targeted binding results in high selectivity for the Keap1-Nrf2 interaction, minimizing the likelihood of engaging with other proteins. nih.gov Furthermore, the interaction of PPI inhibitors with Keap1 is non-covalent and therefore reversible. acs.org This is in contrast to electrophilic activators, which form irreversible covalent bonds with Keap1. alzdiscovery.org The reversible nature of PPI inhibitors could offer a greater degree of control over Nrf2 activation.
A significant drawback of electrophilic Nrf2 activators is their potential to react with cysteine residues on proteins other than Keap1. nih.gov This indiscriminate reactivity can lead to a range of unintended cellular effects. springermedizin.de Because Keap1-Nrf2 PPI inhibitors are not inherently reactive and rely on specific, non-covalent interactions, they have a significantly lower potential for such off-target modifications. rutgers.edu This characteristic is expected to lead to a better safety profile for this class of compounds. alzdiscovery.org
Principles of Rational Design for Keap1-Nrf2 PPI Inhibitors
The development of potent and selective Keap1-Nrf2 PPI inhibitors has been guided by a deep understanding of the molecular interface between the two proteins. This knowledge has allowed for the rational design of molecules that can effectively disrupt this interaction.
The interaction between Nrf2 and Keap1 is primarily mediated through two specific binding motifs within the Neh2 domain of Nrf2: the high-affinity "ETGE" motif and the lower-affinity "DLG" motif. mdpi.comnih.gov These motifs bind to a pocket on the Kelch domain of Keap1. researchgate.net This "hinge and latch" mechanism, where the ETGE motif acts as a hinge and the DLG motif as a latch, is crucial for the Keap1-mediated degradation of Nrf2. nih.gov The detailed crystal structures of these motifs bound to Keap1 have provided a structural blueprint for the design of inhibitors that can compete with Nrf2 for this binding site. embopress.org
The initial design of Keap1-Nrf2 PPI inhibitors often involved creating peptides that mimic the ETGE and DLG motifs of Nrf2. nih.gov While these peptide-based inhibitors demonstrated high affinity for Keap1, they often suffered from poor cell permeability and stability. acs.org To overcome these limitations, researchers have pursued several strategies, including the development of cyclic peptides and peptidomimetics, which are modified peptides designed to have improved drug-like properties. acs.orgcam.ac.uk
More recently, there has been a significant focus on the discovery of non-peptidomimetic, small-molecule inhibitors. ceon.rs These compounds are not derived from peptides but are designed to fit into the same binding pocket on Keap1. Through techniques like high-throughput screening and fragment-based drug discovery, a number of potent small-molecule Keap1-Nrf2 PPI inhibitors have been identified. researchgate.netnih.gov These non-peptidic inhibitors offer the potential for better oral bioavailability and cell permeability, making them attractive candidates for further therapeutic development.
Keap1 Nrf2 in 1 Tfa : a Specific Chemical Probe for Keap1 Nrf2 Interaction
Classification and Identity as a Small Molecule Keap1-Nrf2 PPI Inhibitor
Keap1-Nrf2-IN-1 (TFA) is classified as a small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). targetmol.commedchemexpress.com This positions it as a direct modulator of the Keap1-Nrf2 pathway, distinct from indirect activators that often possess electrophilic properties and may react non-specifically with other cellular proteins. nih.gov The development of such direct inhibitors is a significant area of research aimed at achieving more specific and targeted therapeutic interventions for conditions associated with oxidative stress. nih.govacs.orgalzdiscovery.org
The Keap1-Nrf2 pathway is a primary defense mechanism against cellular stress. nih.gov Under normal physiological conditions, Keap1, an adaptor protein for an E3 ubiquitin ligase complex, binds to Nrf2 and facilitates its continuous ubiquitination and subsequent degradation by the proteasome. nih.govnih.govtandfonline.com This process maintains low basal levels of Nrf2. nih.gov Keap1-Nrf2-IN-1 (TFA) functions by directly interfering with this interaction, thereby activating Nrf2-regulated cytoprotective responses. targetmol.com
Molecular Mechanism of Action of Keap1-Nrf2-IN-1 (TFA)
The action of Keap1-Nrf2-IN-1 (TFA) is characterized by a precise sequence of molecular events that collectively lead to the activation of the Nrf2-dependent antioxidant response.
Direct Disruption of the Keap1-Nrf2 Protein-Protein Interaction
Keap1-Nrf2-IN-1 (TFA) functions as a direct inhibitor of the interaction between Keap1 and Nrf2. targetmol.commedchemexpress.com It achieves this by binding to Keap1, thereby preventing Keap1 from binding to Nrf2. acs.org The interaction between Keap1 and Nrf2 involves two specific binding motifs on Nrf2, the high-affinity ETGE motif and the low-affinity DLG motif, which bind to the Kelch domain of a Keap1 homodimer. nih.govmdpi.comnih.gov By occupying the binding site on Keap1, the inhibitor effectively blocks this crucial protein-protein interaction.
Prevention of Keap1-Mediated Nrf2 Ubiquitination
Under normal conditions, the binding of Keap1 to Nrf2 tags Nrf2 for ubiquitination by a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, leading to its degradation. nih.govnih.govfrontiersin.org By physically disrupting the Keap1-Nrf2 complex, Keap1-Nrf2-IN-1 (TFA) prevents this Keap1-mediated ubiquitination of Nrf2. mdpi.comaacrjournals.org This inhibition of the ubiquitination process is a direct consequence of the inhibitor's primary action.
Consequent Nrf2 Stabilization and Cytoplasmic Accumulation
With the prevention of its degradation, newly synthesized Nrf2 is no longer targeted by the proteasome. nih.govnih.gov This leads to the stabilization and accumulation of Nrf2 protein within the cytoplasm. mdpi.comaacrjournals.orgnih.gov This accumulation is a critical step, as it increases the pool of Nrf2 available for subsequent action.
Facilitation of Nrf2 Nuclear Translocation
The accumulated cytoplasmic Nrf2 is then able to translocate into the nucleus. nih.govmdpi.comnih.gov Once in the nucleus, Nrf2 heterodimerizes with small Maf (sMaf) proteins. nih.govmdpi.com This complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the regulatory regions of numerous cytoprotective genes. nih.govmdpi.comnih.gov This binding initiates the transcription of a wide array of genes encoding for antioxidant and detoxification enzymes, thereby mounting a robust cellular defense against oxidative stress. tandfonline.comnih.gov
Biochemical Characterization of Keap1-Nrf2-IN-1 (TFA) Binding
The efficacy of Keap1-Nrf2-IN-1 (TFA) as an inhibitor is quantified by its binding affinity and inhibitory concentration. Research has shown that this compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction with a reported half-maximal inhibitory concentration (IC50) of 43 nM. targetmol.commedchemexpress.com This indicates that a low concentration of the compound is sufficient to significantly disrupt the interaction between Keap1 and Nrf2. The trifluoroacetic acid (TFA) salt form is a common formulation for peptide-based and small molecule inhibitors to ensure stability and solubility. mdpi.com
Interactive Data Table: Biochemical Properties of Keap1-Nrf2 Pathway Inhibitors
| Compound | Target | IC50 | Binding Affinity (KD) | Assay Method |
| Keap1-Nrf2-IN-1 (TFA) | Keap1-Nrf2 PPI | 43 nM targetmol.commedchemexpress.com | Not specified | Not specified |
| KEAP1-NRF2PPI-IN-1 | Keap1-Nrf2 PPI | 136 nM targetmol.com | Not specified | DNA damage assay targetmol.com |
| Keap1-Nrf2-IN-11 | Keap1-Nrf2 PPI | Not specified | 0.21 nM targetmol.com | Not specified |
| Keap1-Nrf2-IN-13 | Keap1-Nrf2 PPI | 0.15 µM (150 nM) medchemexpress.com | Not specified | Fluorescence polarization (FP) assay medchemexpress.com |
| Keap1-Nrf2-IN-14 | Keap1-Nrf2 PPI | 75 nM targetmol.com | 24 nM targetmol.com | Not specified |
| Keap1-Nrf2-IN-15 | Keap1-Nrf2 PPI | 77 nM targetmol.com | Not specified | Not specified |
| Compound 2 | Keap1-Nrf2 PPI | 28.6 nM (EC50) acs.org | 3.59 nM acs.org | Fluorescence polarization assay acs.org |
Binding Affinity to Keap1 Protein (e.g., IC50, Kd values)
Keap1-Nrf2-IN-1 (TFA) has been identified as a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. Biochemical assays have been utilized to quantify its binding affinity to the Keap1 protein. The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, has been determined for Keap1-Nrf2-IN-1. Specifically, its IC50 value for the Keap1 protein is reported to be 43 nM. dcchemicals.commedchemexpress.com
| Compound | Target Protein | Assay Type | Binding Affinity (IC50) | Reference |
|---|---|---|---|---|
| Keap1-Nrf2-IN-1 (TFA) | Keap1 | Protein-Protein Interaction Inhibition | 43 nM | dcchemicals.commedchemexpress.com |
Competition with Nrf2 Peptide Binding to Keap1
The mechanism by which Keap1-Nrf2-IN-1 inhibits the Keap1-Nrf2 interaction is through direct competition for the Nrf2 binding site on the Keap1 protein. mdpi.com Nrf2 contains two binding motifs within its Neh2 domain, known as the high-affinity "ETGE" motif and the low-affinity "DLG" motif, which interact with the Kelch domain of Keap1. mdpi.comrcsb.orgrcsb.org The interaction involving the ETGE motif is particularly crucial for the stable binding that leads to Nrf2 degradation. google.com
Inhibitors like Keap1-Nrf2-IN-1 function by occupying the same binding pocket on the Keap1 Kelch domain that the ETGE motif of Nrf2 would normally bind to. mdpi.comnih.gov By doing so, the inhibitor physically prevents the association between Keap1 and Nrf2. This competitive displacement disrupts the formation of the Keap1-Nrf2 complex, thereby blocking the subsequent ubiquitination and degradation of Nrf2. nih.gov
The competitive binding activity of such inhibitors is commonly evaluated using biochemical assays like fluorescence polarization (FP). bpsbioscience.combpsbioscience.comamsbio.com In these assays, a fluorescently labeled peptide corresponding to the Nrf2 binding motif (e.g., the ETGE peptide) is incubated with the Keap1 protein. bpsbioscience.comnih.gov The binding of the large Keap1 protein to the small fluorescent peptide results in a high polarization signal. When an inhibitor like Keap1-Nrf2-IN-1 is introduced, it competes with the fluorescent peptide for binding to Keap1. bpsbioscience.com Successful competition displaces the fluorescent peptide, leading to a decrease in the polarization signal, which can be measured to determine the inhibitor's potency (IC50). nih.gov
Structural Insights into Keap1-Nrf2-IN-1 (TFA)-Keap1 Complex Formation
Structural studies using X-ray crystallography have provided detailed insights into the architecture of the Keap1-Nrf2 binding interface. The C-terminal Kelch domain of Keap1, which is responsible for binding Nrf2, adopts a six-bladed β-propeller structure. embopress.orgacs.orgnih.gov The Nrf2 binding site is a pocket located on the top surface of this β-propeller. embopress.org
Crystal structures of the Keap1 Kelch domain in complex with Nrf2-derived peptides reveal that the high-affinity ETGE motif fits into this binding pocket. embopress.orgnih.gov Key interactions include multiple hydrogen bonds formed between the glutamate (B1630785) (E) and threonine (T) residues of the ETGE motif and highly conserved arginine, asparagine, serine, and tyrosine residues within the Keap1 binding pocket. embopress.orgacs.org
While a specific crystal structure for Keap1-Nrf2-IN-1 (TFA) complexed with Keap1 is not publicly available, the structures of other non-covalent, small-molecule inhibitors bound to Keap1 offer a model for its binding mode. acs.orgdundee.ac.uk These inhibitors occupy the same pocket as the ETGE peptide, acting as peptidomimetics. acs.org For instance, structural studies of phenyl bis-sulfonamide inhibitors show that they bind in a conformation that resembles the Keap1-Nrf2 peptide complex. acs.org The central phenyl ring of such inhibitors can occupy a sub-pocket and form a π–cation interaction with a key arginine residue (Arg415) in Keap1, an interaction analogous to those seen with the native Nrf2 peptide. acs.org It is highly probable that Keap1-Nrf2-IN-1 (TFA) utilizes similar interactions within the Keap1 Kelch domain to achieve its potent inhibitory activity.
Cellular and Molecular Outcomes of Keap1 Nrf2 in 1 Tfa Mediated Nrf2 Activation
Transcriptional Regulation of Nrf2 Target Genes
Under basal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govmdpi.com Keap1-Nrf2-IN-1 (TFA) is a protein-protein interaction inhibitor that disrupts the binding of Keap1 to Nrf2. medchemexpress.comtargetmol.com This inhibition prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus. nih.gov In the nucleus, Nrf2 forms a heterodimer with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE), a specific DNA sequence found in the promoter region of its target genes. nih.govmdpi.comwikipathways.org This binding initiates the transcription of numerous genes encoding antioxidant and detoxifying enzymes. nih.gov
Induction of Antioxidant Enzyme Genes (e.g., HMOX1, NQO1, GCLM, SOD1, Trx1)
The activation of Nrf2 by compounds like Keap1-Nrf2-IN-1 (TFA) leads to the upregulation of a battery of antioxidant enzyme genes. These enzymes play a critical role in neutralizing reactive oxygen species (ROS) and maintaining cellular redox homeostasis. researchgate.netmdpi.com
Key induced antioxidant genes include:
Heme Oxygenase 1 (HMOX1): This enzyme catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. nih.govmdpi.com The induction of HMOX1 is a hallmark of Nrf2 activation. oncotarget.com
NAD(P)H Quinone Dehydrogenase 1 (NQO1): NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones, detoxifying these reactive molecules. nih.govisciii.es Its expression is highly dependent on Nrf2. mdpi.comisciii.es
Glutamate-Cysteine Ligase (GCL): This enzyme is involved in the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. GCL consists of a catalytic subunit (GCLC) and a modifier subunit (GCLM), both of which are target genes of Nrf2. wikipathways.orgfrontiersin.org
Superoxide (B77818) Dismutase (SOD): SODs are a class of enzymes that catalyze the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, thus mitigating oxidative stress. mdpi.comnih.gov
Thioredoxin (Trx) and Thioredoxin Reductase (TrxR): The thioredoxin system, which includes thioredoxin (Trx1) and thioredoxin reductase (TrxR1), is another crucial antioxidant system regulated by Nrf2. mdpi.comnih.gov
The following table summarizes the key antioxidant enzymes induced by Nrf2 activation.
| Gene | Enzyme | Function |
| HMOX1 | Heme Oxygenase 1 | Catalyzes heme degradation into biliverdin, iron, and carbon monoxide. |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxifies quinones through two-electron reduction. |
| GCLC/GCLM | Glutamate-Cysteine Ligase | Rate-limiting enzyme in glutathione (GSH) synthesis. |
| SOD1 | Superoxide Dismutase 1 | Converts superoxide radicals to hydrogen peroxide and oxygen. |
| TXN1/TXNRD1 | Thioredoxin/Thioredoxin Reductase 1 | Reduces oxidized proteins and plays a key role in redox signaling. |
Activation of Phase II Detoxifying Enzyme Genes
Nrf2 is a master regulator of Phase II detoxifying enzymes, which are critical for metabolizing and eliminating xenobiotics and endogenous toxins. mdpi.comnih.gov The induction of these enzymes is a key component of the cytoprotective response mediated by Nrf2 activators like Keap1-Nrf2-IN-1 (TFA).
Examples of Nrf2-regulated Phase II enzymes include various Glutathione S-transferases (GSTs). nih.govfrontiersin.org These enzymes conjugate glutathione to a wide range of electrophilic compounds, rendering them less reactive and more water-soluble for excretion.
Modulation of Inflammatory Responses
Beyond its role in antioxidant defense, Nrf2 activation by Keap1-Nrf2-IN-1 (TFA) significantly modulates inflammatory responses, generally by suppressing pro-inflammatory signaling pathways. medchemexpress.commedchemexpress.com
Crosstalk and Negative Regulation of NF-κB Signaling Pathway
A significant aspect of Nrf2's anti-inflammatory function is its crosstalk with the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation. nih.govmdpi.com Nrf2 can inhibit NF-κB signaling through several mechanisms:
Competition for Co-activators: Nrf2 and the p65 subunit of NF-κB can compete for binding to the transcriptional co-activator CREB-binding protein (CBP), thereby limiting NF-κB-mediated gene transcription. researchgate.net
Induction of Antioxidant Enzymes: By upregulating antioxidant enzymes, Nrf2 reduces the levels of ROS, which are known activators of the NF-κB pathway. researchgate.net
Direct Interaction: There is evidence suggesting that Keap1 can directly interact with IκB kinase (IKKβ), a key kinase in the NF-κB pathway, leading to the stabilization of the NF-κB inhibitor, IκBα. nih.govmdpi.com
Suppression of Pro-Inflammatory Cytokine and Chemokine Expression (e.g., TNF-α, IL-1β, IL-6, iNOS)
Activation of the Nrf2 pathway by inhibitors like Keap1-Nrf2-IN-1 (TFA) has been shown to significantly reduce the transcription of pro-inflammatory genes. medchemexpress.commedchemexpress.com This includes the suppression of key pro-inflammatory cytokines and chemokines:
Tumor Necrosis Factor-alpha (TNF-α): A major inflammatory cytokine involved in systemic inflammation. medchemexpress.comnih.gov
Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6): Key mediators of the acute phase inflammatory response. nih.govmedchemexpress.com
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide, a pro-inflammatory mediator. mdpi.comnih.gov
The table below details the pro-inflammatory mediators suppressed by Nrf2 activation.
| Mediator | Function |
| TNF-α | Pro-inflammatory cytokine, master regulator of inflammation. |
| IL-1β | Pro-inflammatory cytokine, involved in fever and acute phase response. |
| IL-6 | Pro-inflammatory cytokine, involved in acute and chronic inflammation. |
| iNOS | Produces nitric oxide, a key inflammatory mediator. |
Influence on Cellular Metabolic Pathways
Nrf2 activation is increasingly recognized for its profound impact on cellular metabolism, extending beyond its canonical role in antioxidant defense to the regulation of key metabolic pathways. medchemexpress.com
Activation of the Nrf2 pathway plays a crucial role in metabolic reprogramming. While specific studies on Keap1-Nrf2-IN-1 (TFA) are limited, the general effects of Nrf2 activation on glucose and lipid metabolism are well-documented. Nrf2 is known to influence the expression of genes involved in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is critical for generating NADPH, a key reductant in biosynthetic processes and for the regeneration of glutathione. nih.gov Furthermore, Nrf2 activation has been linked to the regulation of genes involved in fatty acid oxidation. nih.gov For instance, another Keap1-Nrf2 inhibitor, CBR-470-2, has been noted for its potential in modulating glycolysis. medchemexpress.com
Table 1: Influence of Nrf2 Activation on Glucose and Lipid Metabolism
| Metabolic Pathway | Effect of Nrf2 Activation | Key Mediators |
|---|---|---|
| Pentose Phosphate Pathway (PPP) | Upregulation | Glucose-6-phosphate dehydrogenase (G6PD) |
| Fatty Acid Oxidation | Regulation | - |
| Glycolysis Modulation | Potential Regulation | - |
Table 2: Nrf2-Mediated Enhancement of Mitochondrial Function
| Mitochondrial Process | Effect of Nrf2 Activation | Key Regulatory Factors |
|---|---|---|
| Mitochondrial Biogenesis | Increased | PGC-1α, NRF-1 |
| Mitochondrial Respiration | Enhanced | - |
| ATP Production | Increased | - |
| Mitochondrial Membrane Potential | Restored/Maintained | - |
Mitophagy, the selective removal of damaged or dysfunctional mitochondria by autophagy, is a critical process for cellular quality control. Nrf2 activation has been shown to induce mitophagy, often through a mechanism involving the autophagy receptor p62/SQSTM1. nih.govmdpi.com p62 can directly interact with Keap1, leading to Nrf2 activation and creating a positive feedback loop, as Nrf2 itself can drive the expression of p62. life-science-alliance.org This process is crucial for clearing damaged mitochondria, reducing oxidative stress, and maintaining a healthy mitochondrial network. The Keap1-Nrf2 protein-protein interaction inhibitor HB229 (also known as PMI) has been demonstrated to induce p62-dependent mitophagy. alzdiscovery.org
Regulation of Other Cellular Processes
The influence of Keap1-Nrf2-IN-1 (TFA)-mediated Nrf2 activation extends to other fundamental cellular processes, including general autophagy and apoptosis, demonstrating significant crosstalk with these pathways.
Beyond mitophagy, Nrf2 activation has a broader impact on the autophagy machinery. Autophagy is a catabolic process that involves the degradation of cellular components via lysosomes, playing a key role in cellular homeostasis. The interplay between Nrf2 and autophagy is complex and bidirectional. As mentioned, the autophagy adaptor protein p62 can activate Nrf2 by sequestering Keap1. life-science-alliance.org Conversely, Nrf2 can regulate the expression of autophagy-related genes, thereby influencing autophagic flux. This reciprocal regulation ensures a coordinated response to cellular stress, facilitating the removal of damaged components and promoting cell survival.
Nrf2 activation generally exerts anti-apoptotic effects, thereby promoting cell survival under stress conditions. This is achieved through the regulation of key proteins in the apoptotic cascade. Research has shown that Nrf2 can upregulate the expression of the anti-apoptotic protein Bcl-2, while downregulating the pro-apoptotic protein Bax. researchgate.netspandidos-publications.com This shift in the Bcl-2/Bax ratio inhibits the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway. Consequently, the activation of executioner caspases, such as caspase-3, is suppressed. spandidos-publications.comspandidos-publications.comnih.gov Studies using an Nrf2 inhibitor (Nrf2-IN-1) have demonstrated that blocking Nrf2 activity leads to decreased Bcl-2 and increased Bax and cleaved caspase-3 expression, confirming the anti-apoptotic role of Nrf2. karger.com
Table 3: Crosstalk of Nrf2 with Apoptotic Pathways
| Apoptotic Mediator | Effect of Nrf2 Activation | Consequence |
|---|---|---|
| Bcl-2 | Upregulation | Inhibition of apoptosis |
| Bax | Downregulation | Inhibition of apoptosis |
| Caspase-3 | Inhibition of cleavage/activation | Inhibition of apoptosis |
Pre Clinical Investigations of Keap1 Nrf2 in 1 Tfa in Cellular and Animal Models
In Vivo Efficacy in Animal Models of Disease Pathophysiology
Cardiovascular Disease Models (e.g., Myocardial Infarction)
Myocardial infarction (MI), commonly known as a heart attack, leads to significant oxidative stress in the heart muscle, contributing to cell death, inflammation, and adverse remodeling of the heart. researchgate.netnih.govnih.gov The Keap1-Nrf2 pathway is a key therapeutic target to mitigate this damage. researchgate.netnih.govnih.govdigitellinc.com Activation of Nrf2 is known to counteract the inflammatory response following an MI. researchgate.netnih.govnih.gov Studies have shown that a lack of Nrf2 in mouse models leads to a rapid progression to heart failure after a myocardial infarction. researchgate.netnih.gov Conversely, overactivation of Nrf2 has demonstrated a protective effect on the heart in models of isoproterenol-induced heart failure. researchgate.netnih.gov
While no studies were identified for Keap1-Nrf2-IN-1 (TFA), research on other Keap1 inhibitors provides insight into the potential therapeutic effects. For instance, a small molecule Keap1 inhibitor, dihydro-CDDO-trifluoroethyl amide (DH404), was found to reduce negative left ventricular remodeling after MI in rats. researchgate.net Another approach has utilized Nrf2-mimetic protein-like polymers (PLPs) to inhibit the Keap1-Nrf2 interaction. researchgate.netnih.gov These Keap1-inhibiting PLPs have been shown to protect primary cardiomyocytes from oxidative stress at sub-nanomolar concentrations. researchgate.netnih.govnih.gov In a rat model of MI, a single intravenous administration of these PLPs significantly improved cardiac function through anti-apoptotic, immunomodulatory, and angiogenic mechanisms. researchgate.netnih.govnih.gov
The table below summarizes findings for various Keap1-Nrf2 pathway activators in myocardial infarction models, illustrating the potential mechanisms that could be relevant for a compound like Keap1-Nrf2-IN-1 (TFA).
| Intervention | Animal Model | Key Findings |
| Nrf2-mimetic protein-like polymers (PLPs) | Rat Model of Myocardial Infarction | Improved cardiac function, demonstrated immunomodulatory, anti-apoptotic, and angiogenic effects. researchgate.netnih.govnih.gov |
| Dihydro-CDDO-trifluoroethyl amide (DH404) | Rat Model of Myocardial Infarction | Decreased atrial natriuretic peptide (ANP) and fibronectin, leading to reduced negative left ventricular remodeling. researchgate.net |
| Curcumin | Mouse Model of Coronary Ligation | Upregulated Nrf2 and antioxidant enzymes, which improved exercise performance. researchgate.net |
| Nrf2 Knockout | Mouse Model of Coronary Ligation | Led to left ventricle dilation and pathological myocardial remodeling. researchgate.net |
Renal Disease Models (e.g., Diabetic Kidney Disease, Renal Fibrosis)
Diabetic kidney disease (DKD) and renal fibrosis are characterized by chronic inflammation, oxidative stress, and the progressive accumulation of extracellular matrix, leading to loss of kidney function. nih.govmdpi.com The Keap1-Nrf2 pathway is a crucial protective mechanism in the kidney. nih.govnih.gov Hyperglycemia in diabetes promotes an pro-oxidant state which impairs the Nrf2 antioxidant system, contributing to alterations in the renal filtration unit. nih.govnih.gov
Preclinical studies with various Nrf2 activators have demonstrated significant therapeutic potential in models of kidney disease, although no data exists for Keap1-Nrf2-IN-1 (TFA). For example, in mouse models of cisplatin-induced kidney damage, a deficiency in Nrf2 worsened the injury. nih.gov Podocyte-specific knockout of Keap1, which enhances Nrf2 activity, protected mice against adriamycin-induced kidney injury, as shown by reduced proteinuria and fibrosis. nih.gov
A range of compounds that activate the Nrf2 pathway have been shown to reduce markers of renal fibrosis. consensus.app Treatments with natural compounds like curcumin and quercetin, as well as synthetic activators, have consistently shown a reduction in fibronectin accumulation and tissue scarring in the kidneys. consensus.app Nrf2 activation also down-regulates pro-fibrotic factors like TGF-β1. consensus.app In a mouse model of aristolochic acid-induced nephropathy, treatment with bardoxolone (B1667749) methyl increased renal Nrf2 expression and significantly lessened tubular necrosis and interstitial fibrosis. nih.gov
The following table summarizes the effects of different Keap1-Nrf2 pathway activators in various models of renal disease.
| Intervention | Model of Kidney Injury | Effect on Nrf2 Activation and Fibrosis |
| Curcumin | 5/6 nephrectomy (Chronic Kidney Disease) | Reduced fibrosis and inflammation. consensus.app |
| Quercetin | 5/6 nephrectomy (Chronic Kidney Disease) | Tended to decrease fibrosis. consensus.app |
| Panaxydol | Aristolochic acid nephropathy | Suppressed tissue degeneration. consensus.app |
| Berberine | Methotrexate nephrotoxicity | Alleviated histopathological damage. consensus.app |
| dh404 (BARD analog) | Chronic Kidney Disease | A low dose reduced fibrosis. consensus.app |
Broader Therapeutic Potential and Disease Contexts for Keap1 Nrf2 Ppi Inhibition General
Addressing Oxidative Stress-Driven Pathologies
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key pathogenic factor in numerous diseases. nih.govaginganddisease.org The Keap1-Nrf2 pathway is a central defense mechanism against this cellular insult. consensus.appnih.gov Activation of Nrf2 through the inhibition of its interaction with Keap1 leads to the upregulation of a battery of antioxidant genes that can restore redox homeostasis. nih.govmdpi.com
This mechanism is crucial for protecting cells from damage to lipids, proteins, and DNA caused by excessive ROS. nih.gov Research has demonstrated that enhancing Nrf2 activity can protect against a broad spectrum of chemical toxicities and disease conditions associated with oxidative damage. nih.gov By bolstering the endogenous antioxidant defenses, Keap1-Nrf2 PPI inhibitors can mitigate the cellular damage that drives the progression of many oxidative stress-related diseases. consensus.app
Table 1: Nrf2-Regulated Genes in Oxidative Stress Response
| Gene Category | Examples of Nrf2 Target Genes | Function |
|---|---|---|
| Antioxidant Enzymes | NQO1, HMOX1, GCLC, GCLM | Detoxification of reactive species and synthesis of glutathione (B108866). |
| Detoxification Enzymes | GSTs, UGTs | Conjugation and elimination of xenobiotics and harmful metabolites. |
| Reductant Regeneration | G6PD, PGD | Production of NADPH to maintain the pool of reduced glutathione. |
Mitigating Chronic Inflammatory Conditions
The Nrf2 pathway has significant anti-inflammatory functions that are closely intertwined with its antioxidant role. aginganddisease.orgnih.gov Oxidative stress is a potent trigger for inflammatory pathways, and by reducing ROS levels, Nrf2 activation can indirectly suppress inflammation. nih.gov Furthermore, Nrf2 can directly inhibit the expression of pro-inflammatory genes, such as those encoding cytokines and chemokines, by interfering with inflammatory signaling pathways like NF-κB. nih.gov
The Keap1-Nrf2 signaling system is implicated in a variety of inflammatory diseases, including chronic kidney disease, atherosclerosis, and rheumatoid arthritis. nih.govnih.gov In conditions like chronic renal failure, impaired Nrf2 activation contributes to persistent oxidative stress and inflammation. nih.gov Therefore, therapeutic activation of Nrf2 via Keap1-Nrf2 PPI inhibitors could offer a dual benefit by simultaneously combating oxidative stress and dampening the chronic inflammatory responses that drive tissue damage in these diseases. nih.govresearchgate.net
Neuroprotective Strategies against Degenerative Processes
The brain is particularly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition. nih.gov Oxidative stress and chronic neuroinflammation are central to the pathogenesis of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. johnshopkins.edumdpi.com The Nrf2 pathway plays a critical role in defending neurons against these insults. nih.gov
Activation of Nrf2 has been shown to mitigate multiple pathogenic processes in neurodegenerative models by upregulating antioxidant defenses, suppressing inflammation, improving mitochondrial function, and maintaining protein homeostasis. johnshopkins.edunih.gov Pharmacological activators of Nrf2 have demonstrated protective effects in numerous animal models of neurodegeneration. johnshopkins.edu For instance, the Nrf2 activator dimethyl fumarate (B1241708) (DMF) is an approved therapy for multiple sclerosis, a chronic inflammatory neurodegenerative disorder. nih.govfrontiersin.org This highlights the significant potential of Keap1-Nrf2 PPI inhibitors as a therapeutic strategy to slow the progression of a range of neurodegenerative conditions. johnshopkins.edu
Table 2: Role of Nrf2 Activation in Neurodegenerative Disease Models
| Disease Model | Key Pathological Features | Effects of Nrf2 Activation |
|---|---|---|
| Parkinson's Disease | Loss of dopaminergic neurons, oxidative stress, neuroinflammation. nih.gov | Reduction in oxidative stress, protection against neuronal loss. nih.gov |
| Alzheimer's Disease | Amyloid-beta plaques, neurofibrillary tangles, oxidative damage. | Upregulation of antioxidant defenses, inhibition of inflammation. johnshopkins.edu |
| Huntington's Disease | Mutant huntingtin protein aggregation, mitochondrial dysfunction. | Improvement of mitochondrial function, maintenance of protein homeostasis. johnshopkins.edu |
| Multiple Sclerosis | Chronic inflammation, demyelination, oxidative stress. nih.gov | Reduction of inflammatory markers, improved disease scores. nih.gov |
Intervention in Metabolic Dysregulation
The Keap1-Nrf2 pathway is increasingly recognized for its role in regulating glucose and lipid metabolism. nih.govnih.gov Oxidative stress is a key contributor to the development of insulin (B600854) resistance and other features of metabolic syndrome. nih.gov The Nrf2 pathway can influence metabolic homeostasis, although its effects can be complex and context-dependent. nih.govresearchgate.net
Some studies suggest that Nrf2 activation can be protective by improving insulin sensitivity and regulating genes involved in glucose and lipid metabolism. nih.govresearchgate.net For example, Nrf2 activation has been shown to alleviate hyperglycemia and hepatic steatosis in some models. researchgate.net However, other evidence indicates that persistent Nrf2 activation could potentially exacerbate certain aspects of metabolic syndrome, such as adipogenesis. nih.govuri.edu This suggests that the therapeutic application of Keap1-Nrf2 PPI inhibitors in metabolic diseases requires a nuanced understanding of the pathway's role in different metabolic tissues and conditions.
Context-Dependent Role in Cancer: Implications for Prevention vs. Progression (Emphasis on Nrf2 Pathway's Dual Nature in Malignancy)
The role of the Nrf2 pathway in cancer is complex, exhibiting a dual nature. nih.govjournalmeddbu.commdpi.com On one hand, Nrf2 activation can be protective against cancer initiation by enhancing the detoxification of carcinogens and shielding cells from oxidative DNA damage. nih.govnih.gov This has led to the exploration of Nrf2 activators as chemopreventive agents. nih.gov
On the other hand, many cancer cells exhibit hyperactivation of the Nrf2 pathway, which they exploit for their own survival and growth. nih.govnih.gov This sustained Nrf2 activity protects cancer cells from oxidative stress, chemotherapeutic agents, and radiotherapy, thereby promoting tumor progression and conferring chemoresistance. nih.govjournalmeddbu.comfrontiersin.org The aberrant activation of Nrf2 in tumors can occur through mutations in either Nrf2 or Keap1. journalmeddbu.com This "dark side" of Nrf2 means that while activating the pathway may be beneficial for cancer prevention, inhibiting it could be a crucial strategy during cancer treatment to overcome therapy resistance. nih.govnih.gov Therefore, the therapeutic modulation of the Keap1-Nrf2 pathway in the context of cancer must be carefully considered, with Nrf2 inhibitors being a promising avenue for sensitizing tumors to conventional therapies. nih.govnih.gov
Research Methodologies and Chemical Probe Applications of Keap1 Nrf2 in 1 Tfa
Utilization in Fluorescence Polarization (FP) Displacement Assays
Fluorescence Polarization (FP) displacement assays are a primary biochemical method for identifying and characterizing inhibitors of the Keap1-Nrf2 interaction. nih.gov This technique relies on the principle that a small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, resulting in low polarization of emitted light upon excitation with plane-polarized light. When this probe binds to a larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization.
In the context of the Keap1-Nrf2 system, a fluorescently labeled peptide derived from the Nrf2 protein (specifically, the high-affinity ETGE motif) is used as the probe, and the Kelch domain of Keap1 serves as the binding partner. nih.gov Keap1-Nrf2-IN-1 (TFA) and other potential inhibitors are then introduced to this system. By competing with the fluorescent peptide for binding to the Keap1 Kelch domain, the inhibitor displaces the probe, causing a decrease in fluorescence polarization. This dose-dependent decrease allows for the determination of the inhibitor's potency, typically expressed as an IC50 value. researchgate.net
FP assays are well-suited for high-throughput screening (HTS) due to their homogeneous format, rapid read times, and sensitivity. google.com The development of optimized fluorescent probes and assay conditions has enabled the screening of large compound libraries to identify novel Keap1-Nrf2 inhibitors. nih.gov
Below is a table showcasing the inhibitory activity of various compounds as determined by FP assays.
| Compound | IC50 (μM) in FP Assay |
| Keap1-Nrf2-IN-1 | 0.043 |
| ML334 | 1.58 - 1.6 |
| Iridium (III) complex 1 | 1.09 |
| N-Ac-9mer Nrf2 peptide | ~0.2 |
This table presents a comparison of the half-maximal inhibitory concentration (IC50) of Keap1-Nrf2-IN-1 with other known inhibitors of the Keap1-Nrf2 interaction, as measured by Fluorescence Polarization (FP) assays.
Application in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another powerful, homogeneous assay technology used to study the Keap1-Nrf2 interaction and screen for its inhibitors. nih.gov This method offers high sensitivity and is less susceptible to interference from fluorescent compounds and scattered light than traditional FRET. nih.gov
A typical Keap1-Nrf2 TR-FRET assay involves a long-lifetime lanthanide chelate (e.g., terbium or europium) as the donor fluorophore, often conjugated to an antibody that recognizes a tag on the Keap1 protein. A fluorescent acceptor (e.g., fluorescein (B123965) or a cyanine (B1664457) dye) is attached to an Nrf2-derived peptide. nih.gov When the Keap1-Nrf2 complex forms, the donor and acceptor are brought into close proximity, allowing for FRET to occur. The addition of an inhibitor like Keap1-Nrf2-IN-1 disrupts this interaction, leading to a decrease in the FRET signal.
TR-FRET assays are highly robust and can be miniaturized for HTS formats. nih.gov They have been shown to be particularly useful for differentiating highly potent inhibitors, with the ability to determine inhibition constants (Ki) in the subnanomolar range. nih.gov The high Z' factor (a statistical measure of assay quality) often achieved in TR-FRET assays makes them very reliable for screening large compound libraries. nih.gov
Integration into High-Throughput Screening for PPI Inhibitor Discovery
Both FP and TR-FRET assays are cornerstone technologies in high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of the Keap1-Nrf2 protein-protein interaction. researchgate.net These assays are amenable to automation and can be performed in 384-well or even 1536-well plate formats, allowing for the rapid screening of tens of thousands to millions of compounds.
The general workflow for an HTS campaign to identify Keap1-Nrf2 PPI inhibitors involves:
Primary Screening: A large chemical library is screened at a single concentration using a validated FP or TR-FRET assay to identify initial "hits" that show significant inhibition of the Keap1-Nrf2 interaction.
Dose-Response Confirmation: The initial hits are then re-tested at multiple concentrations to confirm their activity and determine their potency (IC50 values).
Secondary and Orthogonal Assays: Confirmed hits are further evaluated in alternative assay formats (e.g., if the primary screen was FP, a TR-FRET or surface plasmon resonance assay might be used) to rule out false positives and artifacts.
Cell-Based Assays: Active compounds are then tested in cellular models to assess their ability to activate the Nrf2 pathway in a biological context. This often involves measuring the nuclear translocation of Nrf2 or the induction of Nrf2 target genes.
Through such HTS campaigns, several classes of non-covalent Keap1-Nrf2 inhibitors have been identified, providing valuable starting points for medicinal chemistry efforts to develop more potent and drug-like compounds.
Mechanistic Studies Using Keap1-Nrf2-IN-1 (TFA) as a Selective Research Tool
Selective and potent Keap1-Nrf2 inhibitors like Keap1-Nrf2-IN-1 (TFA) are indispensable tools for conducting mechanistic studies of the Nrf2 signaling pathway. By providing a means to acutely and specifically activate Nrf2, these compounds allow researchers to dissect the downstream consequences of Nrf2 activation in various cellular and disease models.
The use of such inhibitors helps to:
Elucidate Cytoprotective Gene Networks: Researchers can identify the full spectrum of genes regulated by Nrf2 in different cell types and tissues.
Investigate the Role of Nrf2 in Disease: By activating Nrf2 in models of diseases such as cancer, neurodegeneration, and inflammatory disorders, the therapeutic potential of targeting this pathway can be explored. researchgate.net
Differentiate between Covalent and Non-Covalent Modulation: The availability of non-covalent inhibitors allows for a direct comparison with the more common electrophilic Nrf2 activators that work by covalently modifying Keap1. This helps in understanding if different modes of Nrf2 activation lead to distinct biological outcomes.
Contribution to the Understanding of Nrf2 Pathway Modulation by Non-Covalent Inhibitors
The discovery and characterization of non-covalent Keap1-Nrf2 inhibitors, including compounds like Keap1-Nrf2-IN-1 (TFA), have significantly advanced our understanding of how the Nrf2 pathway can be modulated. For a long time, the majority of known Nrf2 activators were electrophilic compounds that covalently modify reactive cysteine residues on Keap1. nih.gov While effective, these compounds can have off-target effects due to their reactive nature.
Non-covalent inhibitors offer a more targeted approach by directly competing with the Nrf2 binding site on the Keap1 Kelch domain. unipa.it The study of these compounds has revealed that:
It is possible to achieve high potency and cellular activity without the need for a reactive electrophile.
Non-covalent inhibitors can provide a more reversible and potentially more controlled activation of the Nrf2 pathway compared to the often irreversible modification by covalent inhibitors.
The development of non-covalent inhibitors has opened up new chemical space for Nrf2 activators, providing a wider range of pharmacological tools and potential therapeutic candidates. unipa.it
The comparison of covalent and non-covalent inhibitors in cellular and in vivo models is an active area of research that promises to yield a more nuanced understanding of the therapeutic potential and possible liabilities of targeting the Keap1-Nrf2 pathway. nih.gov
Future Directions in Keap1 Nrf2 in 1 Tfa Research
Detailed Exploration of Its Specific Binding Mode and Structure-Activity Relationships
A critical future direction is the precise elucidation of the binding mode of Keap1-Nrf2-IN-1 within the Kelch domain of Keap1. While the general binding pocket for Nrf2 is well-understood, high-resolution structural data, likely from X-ray co-crystallography or cryo-electron microscopy, is needed for this specific inhibitor. nih.gov The Keap1 Kelch domain forms a β-propeller structure with a central pocket where the 'ETGE' and 'DLG' motifs of Nrf2 bind. researchgate.net This binding pocket is characterized by distinct subpockets (P1-P6) with varying polarity. nih.gov
Future studies should aim to:
Map Key Interactions: Identify the specific amino acid residues in the Keap1 pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the inhibitor. Key polar residues in subpockets P1 and P2 (e.g., Arg380, Arg415, Arg483, Ser508) are known to be crucial for binding high-affinity ligands. nih.gov
Establish Structure-Activity Relationships (SAR): A systematic medicinal chemistry campaign is required to understand how modifications to the inhibitor's scaffold affect binding affinity and cellular potency. nih.gov This involves synthesizing analogs of Keap1-Nrf2-IN-1 and evaluating their activity. The goal is to optimize interactions with energetic "hot spots" within the binding site. nih.gov
Analyze Conformational Dynamics: Research should investigate the conformational changes in both the inhibitor and the Keap1 protein upon binding. Developing inhibitors that are "pre-organized" in their bioactive conformation can lead to significant gains in affinity and cellular activity by minimizing the entropic penalty of binding. nih.gov
| Structural Modification | Anticipated Goal | Relevant Keap1 Subpocket/Residue |
|---|---|---|
| Addition of a hydrogen bond donor/acceptor | Increase binding affinity via specific interactions | P1/P2 (e.g., Arg415, Arg483, Ser508) |
| Introduction of a non-polar moiety | Enhance hydrophobic packing and van der Waals forces | P4/P5 (e.g., Tyr334, Tyr525, Phe577) |
| Constraining the rotatable bonds of the molecule | Reduce entropic penalty of binding; improve affinity | Overall pocket fit |
| Modification of acidic groups | Improve cell permeability and pharmacokinetic properties | P1/P2 (may impact key polar contacts) |
Investigation of Potential Novel Interacting Partners and Off-Target Effects
To ensure the therapeutic relevance of Keap1-Nrf2-IN-1, a thorough investigation into its selectivity is paramount. While non-covalent PPI inhibitors are designed to avoid the reactivity of electrophilic Nrf2 activators, off-target binding can still occur, leading to unintended biological consequences. nih.govnih.gov
Future research should focus on:
Proteome-Wide Profiling: Employing techniques such as chemical proteomics or thermal proteome profiling to screen for direct binding partners of the inhibitor across the entire cellular proteome. This can uncover previously unknown interactions.
Kinase and Receptor Screening: Testing the compound against broad panels of kinases, G-protein coupled receptors (GPCRs), and other common off-target classes to build a comprehensive selectivity profile.
Phenotypic Screening in Knockout Models: Evaluating the effects of the inhibitor in Nrf2-knockout cells or animal models. Any residual biological activity in the absence of Nrf2 would point towards off-target mechanisms that warrant further investigation. This helps discriminate between target-based and compound-specific effects. unipa.it
Development of Advanced Pre-clinical Models for Comprehensive Efficacy and Mechanism Studies
Testing the therapeutic hypothesis for Keap1-Nrf2-IN-1 requires robust preclinical models that accurately recapitulate human diseases driven by oxidative stress and inflammation. The Keap1-Nrf2 pathway has been implicated in a wide array of conditions, including neurodegenerative diseases, chronic obstructive pulmonary disease (COPD), and kidney disease. nih.govunipa.it
Key areas for development include:
Human-Relevant Cell Models: Moving beyond standard cancer cell lines to use primary human cells, induced pluripotent stem cell (iPSC)-derived models (e.g., neurons, renal tubular cells), and 3D organoids. These models better reflect the complex physiology of human tissues.
Sophisticated Animal Models: Utilizing genetic mouse models that mimic specific human diseases (e.g., models of Parkinson's or Huntington's disease) to test for in vivo efficacy. nih.govmdpi.com Studies in such models can confirm target engagement by measuring the upregulation of Nrf2-dependent genes (e.g., NQO1, HMOX1) in the tissue of interest. nih.gov
Chronic Disease Models: Establishing models of chronic, progressive diseases rather than only acute injury models. This is crucial as many potential indications for Nrf2 activation, such as chronic kidney disease or neurodegeneration, develop over long periods. unipa.it
Integration with Systems Biology and Omics Approaches for Holistic Pathway Understanding
Activating Nrf2 initiates a broad transcriptional program involving hundreds of genes related to not only antioxidant defense but also inflammation, metabolism, and proteostasis. mdpi.comresearchgate.net A reductionist approach focusing on a few select downstream genes is insufficient to capture the full impact of inhibiting the Keap1-Nrf2 interaction.
Future research must integrate systems-level analyses:
Transcriptomics (RNA-seq): To map the complete profile of genes whose expression is altered by Keap1-Nrf2-IN-1, confirming the activation of the Nrf2 signature and revealing other potentially modulated pathways.
Proteomics: To quantify changes in the cellular proteome, confirming that transcriptional changes translate into functional protein expression.
Metabolomics: To analyze how Nrf2 activation reprograms cellular metabolism, for instance by shunting glucose through the pentose (B10789219) phosphate (B84403) pathway to produce the reducing equivalent NADPH.
Computational Modeling: Building quantitative, differential equation-based models of the Nrf2 pathway to integrate omics data and predict cellular responses to varying levels and durations of inhibitor exposure. nih.gov This can help understand complex feedback loops and dynamic responses that are not intuitively obvious. nih.gov
Optimization Strategies for Improved In Vivo Efficacy
A significant challenge for all PPI inhibitors, including Keap1-Nrf2-IN-1, is translating high in vitro potency into effective in vivo activity. The large, flat, and featureless nature of many PPI interfaces often necessitates inhibitors that are larger and more polar than traditional small molecules, posing challenges for their drug-like properties. unipa.itescholarship.org
General strategies applicable to the optimization of Keap1-Nrf2-IN-1 include:
Improving Membrane Permeability: The molecule must be able to cross cell membranes to reach its intracellular target, Keap1. Strategies include reducing polar surface area, masking polar groups with cleavable moieties (prodrug approach), or employing peptide-mimetic scaffolds designed for improved stability and uptake. frontiersin.org
Enhancing Metabolic Stability: The inhibitor must resist rapid metabolism by liver enzymes to achieve sustained therapeutic concentrations. This can be addressed by modifying metabolically labile sites identified through in vitro metabolism studies.
Increasing Solubility and Bioavailability: Formulation strategies or chemical modifications can be used to improve the solubility of the compound, which is essential for absorption after oral administration.
Macrocyclization and Peptide Stapling: For peptide-based or peptidomimetic inhibitors, constraining the molecular shape through cyclization can simultaneously improve binding affinity, proteolytic stability, and cell permeability.
| Challenge | Optimization Strategy | Primary Goal |
|---|---|---|
| Poor Cell Permeability | Reduce polar surface area; Prodrug approach | Increase intracellular concentration |
| Low Metabolic Stability | Modify metabolically labile chemical groups | Increase plasma half-life |
| Low Binding Affinity | Structure-based design; Conformational constraint | Increase target engagement and potency |
| Poor Aqueous Solubility | Salt form optimization; Formulation changes | Improve bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
